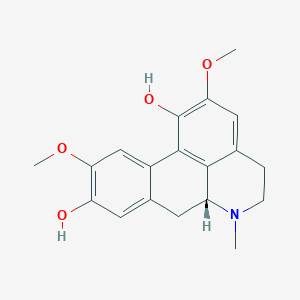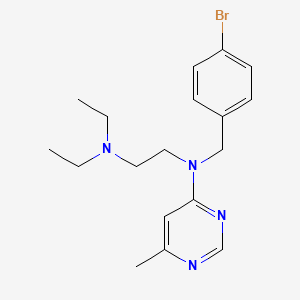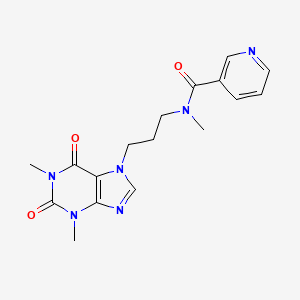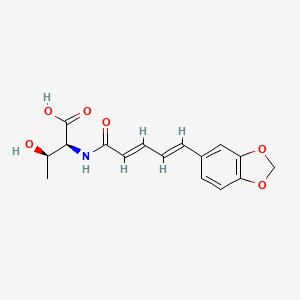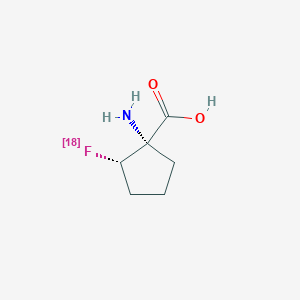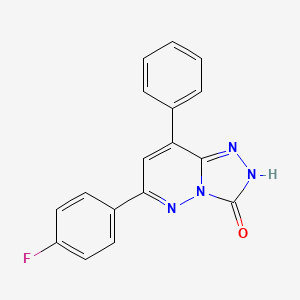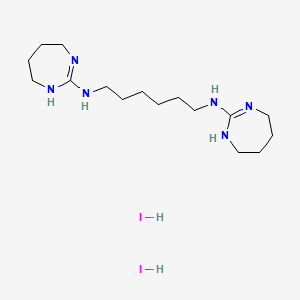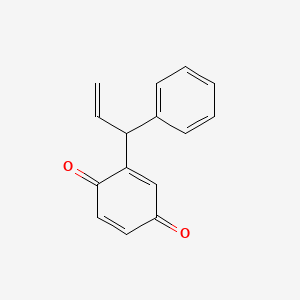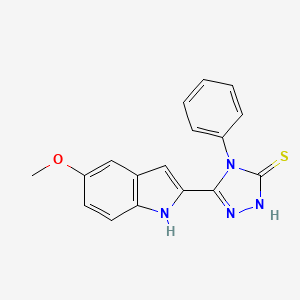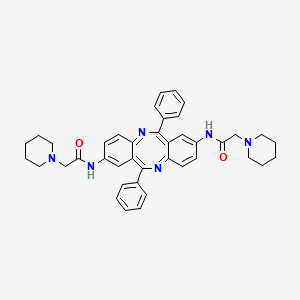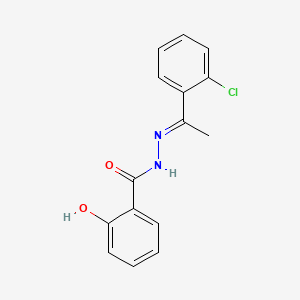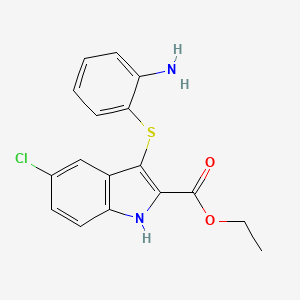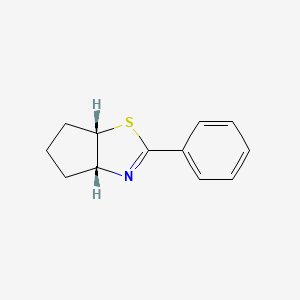
4H-Cyclopentathiazole, 3a,5,6,6a-tetrahydro-2-phenyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 5000014, also known as bromine azide, is an inorganic compound with the chemical formula BrN₃. It is a highly reactive and explosive compound that exists as a red liquid at room temperature. Bromine azide is known for its extreme sensitivity to temperature and pressure variations, making it a challenging substance to handle safely .
Méthodes De Préparation
Bromine azide can be synthesized through the reaction of sodium azide (NaN₃) with bromine (Br₂). The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . Due to its high reactivity and explosive nature, bromine azide is typically generated and used in situ under controlled conditions to minimize the risk of detonation .
Analyse Des Réactions Chimiques
Bromine azide undergoes various types of chemical reactions, including:
Addition Reactions: Bromine azide can add to alkenes through both ionic and free-radical mechanisms, resulting in the formation of vicinal 1,2-bromoazide compounds.
Photochemical Reactions: Bromine azide is highly sensitive to ultraviolet light, and photolysis can lead to the dissociation of the entire sample.
Common reagents used in reactions with bromine azide include alkenes and other unsaturated compounds. The major products formed from these reactions are typically azide-containing compounds, which can serve as valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Bromine azide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent for the synthesis of azide-containing compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Explosives Research:
Photochemistry: Bromine azide’s sensitivity to ultraviolet light makes it a useful compound for studying photochemical reactions and mechanisms.
Mécanisme D'action
The mechanism of action of bromine azide involves its high reactivity and ability to form azide radicals. When exposed to ultraviolet light or other reactive species, bromine azide dissociates to form bromine and azide radicals. These radicals can then participate in various chemical reactions, including addition to unsaturated compounds and radical chain reactions .
Comparaison Avec Des Composés Similaires
Bromine azide is part of a family of halogen azides, which also includes fluorine azide (FN₃), chlorine azide (ClN₃), and iodine azide (IN₃). Compared to these similar compounds, bromine azide is unique in its helical crystal structure and its extreme sensitivity to temperature and pressure variations . The other halogen azides also exhibit high reactivity and explosive tendencies, but their physical and chemical properties differ slightly due to the nature of the halogen atom involved .
Similar Compounds
- Fluorine Azide (FN₃)
- Chlorine Azide (ClN₃)
- Iodine Azide (IN₃)
These compounds share similar reactivity patterns but differ in their specific properties and applications .
Propriétés
Numéro CAS |
96159-93-2 |
|---|---|
Formule moléculaire |
C12H13NS |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
(3aR,6aS)-2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C12H13NS/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |
Clé InChI |
UYXYIVZSKJTQIZ-MNOVXSKESA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C1)SC(=N2)C3=CC=CC=C3 |
SMILES canonique |
C1CC2C(C1)SC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


